molecular formula C24H23N3O3S B2579584 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one CAS No. 1614225-93-2

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one

Cat. No.: B2579584
CAS No.: 1614225-93-2
M. Wt: 433.53
InChI Key: AFPMVLVIYVAFSP-UHFFFAOYSA-N
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Description

PHT-7.3 is a selective inhibitor of the pleckstrin homology domain of connector enhancer of kinase suppressor of Ras 1 (Cnk1). This compound is particularly significant in cancer research due to its ability to inhibit the growth of mutant KRAS cells and tumors, while having minimal effects on wild-type KRAS cells .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves understanding current research trends related to the compound and potential future applications .

Chemical Reactions Analysis

PHT-7.3 undergoes selective inhibition reactions with the pleckstrin homology domain of Cnk1. It does not undergo typical chemical reactions like oxidation, reduction, or substitution. Instead, its primary interaction is binding to the pleckstrin homology domain, preventing plasma membrane colocalization with mutant KRAS . This selective binding inhibits mutant KRAS cancer cell and tumor growth and signaling .

Properties

IUPAC Name

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPMVLVIYVAFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?

A1: PHT-7.3 selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, PHT-7.3 disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]

Q2: What is the evidence that PHT-7.3's effect is mediated through the inhibition of CNK1's PH domain?

A2: Several lines of evidence support the conclusion that PHT-7.3 exerts its effects through binding to the PH domain of CNK1:

  • Direct Binding: Research demonstrated that PHT-7.3 directly and selectively binds to the PH domain of CNK1. []
  • Co-localization Disruption: Treatment with PHT-7.3 was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []
  • Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon PHT-7.3 treatment are consistent with the effects observed when CNK1 is genetically depleted. []

Q3: What preclinical data are available to support the potential of PHT-7.3 as an anti-cancer agent?

A3: Preclinical studies demonstrated that PHT-7.3:

  • Inhibits Cell Growth: PHT-7.3 selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]
  • Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with PHT-7.3, with no effect observed in wild-type KRAS models. []
  • Synergistic Effects: PHT-7.3 showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []

Q4: What are the future directions for research on PHT-7.3?

A4: Further investigations are warranted to:

    1. Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by PHT-7.3, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015
    2. Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.

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